N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide
CAS No.: 923762-54-3
Cat. No.: VC4536107
Molecular Formula: C17H21ClN4O3
Molecular Weight: 364.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923762-54-3 |
|---|---|
| Molecular Formula | C17H21ClN4O3 |
| Molecular Weight | 364.83 |
| IUPAC Name | N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-2-chloroacetamide |
| Standard InChI | InChI=1S/C17H21ClN4O3/c1-2-3-9-21-15(19)14(16(24)20-17(21)25)22(13(23)10-18)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25) |
| Standard InChI Key | UYMVDRNKGHMUTO-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)CCl)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at multiple positions:
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Position 1: A butyl group (-C₄H₉).
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Position 5: A benzyl-substituted chloroacetamide moiety (-N-benzyl-2-chloroacetamide).
The SMILES notation (CCC1C(=O)NC(=O)C(N(CC2=CC=CC=C2)C(=O)CCl)=C1N) highlights the connectivity of functional groups .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁ClN₄O₃ | |
| Molecular Weight | 364.83 g/mol | |
| Purity (Commercial) | ≥97% | |
| Melting Point | Not reported | — |
| Solubility | Likely polar aprotic solvents |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Alkylation: Introduction of the butyl group to the tetrahydropyrimidine core.
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Acylation: Attachment of the chloroacetamide group via nucleophilic substitution .
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Benzylation: Coupling of the benzyl group to the nitrogen atom .
A representative protocol involves reacting 6-aminouracil derivatives with 2-chloro-N-benzylacetamide in the presence of a base (e.g., sodium ethoxide) under reflux conditions .
Table 2: Key Spectral Data
| Technique | Data Highlights | Source |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₃), 4.21 (s, 2H, CH₂Cl) | |
| IR | 1708 cm⁻¹ (C=O), 3155 cm⁻¹ (NH₂) | |
| MS | m/z 365.2 [M+H]⁺ |
Biological Activity and Applications
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (Enzyme X) | Target | Source |
|---|---|---|---|
| N-Benzyl-2-chloroacetamide | 12 µM | Bacterial protease | |
| 6-Aminotetrahydropyrimidine | 8 µM | Viral polymerase |
Agricultural Applications
Chloroacetamide derivatives are explored as plant growth regulators. For example, 6-benzylaminopurine analogs enhance root development in crops .
Stability and Degradation
The chloroacetamide group is susceptible to hydrolysis under alkaline conditions, forming 2-hydroxyacetamide derivatives . Storage recommendations include:
Challenges and Future Directions
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